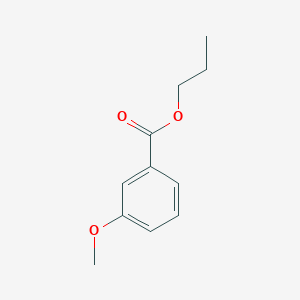
Propyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salinomycin sodium salt is a polyether antibiotic that functions as a potassium ionophore. It is derived from the bacterium Streptomyces albus and is known for its potent antibacterial and anticancer properties. This compound has gained significant attention in scientific research due to its ability to selectively target cancer stem cells and inhibit the Wnt/β-catenin signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salinomycin sodium salt involves several steps, starting from the fermentation of Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques. The final product is obtained by converting Salinomycin to its sodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of Salinomycin sodium salt typically involves large-scale fermentation processes. The bacterium Streptomyces albus is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the compound is extracted, purified, and converted to its sodium salt form for commercial use .
Chemical Reactions Analysis
Types of Reactions
Salinomycin sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in Salinomycin sodium salt.
Substitution: Nucleophilic substitution reactions can occur at the ester and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Salinomycin sodium salt with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Salinomycin sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ionophore activity and membrane transport mechanisms.
Biology: Researchers utilize it to investigate cellular processes such as apoptosis and autophagy.
Industry: Salinomycin sodium salt is used as an additive in animal feed to control coccidiosis in poultry.
Mechanism of Action
Salinomycin sodium salt exerts its effects by disrupting potassium ion gradients across cellular membranes. It binds to potassium ions and facilitates their transport across the membrane, leading to cellular ion imbalance. This disruption affects various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance. The compound also induces lysosomal iron sequestration, leading to the production of reactive oxygen species and ferroptosis .
Comparison with Similar Compounds
Similar Compounds
Monensin: Another polyether ionophore with similar antibacterial properties.
Nigericin: Known for its ability to transport potassium ions across membranes.
Lasalocid: Used in veterinary medicine to control coccidiosis.
Uniqueness of Salinomycin Sodium Salt
Salinomycin sodium salt is unique due to its potent anticancer properties, particularly its ability to target cancer stem cells. This specificity makes it a valuable compound in cancer research, distinguishing it from other ionophores that primarily serve as antibiotics .
Properties
CAS No. |
183897-90-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propyl 3-methoxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
UNMOSDXZVXPNFI-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC(=CC=C1)OC |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)OC |
Synonyms |
Benzoic acid, 3-methoxy-, propyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)
![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)
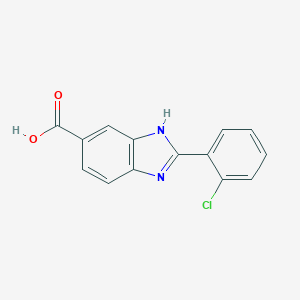
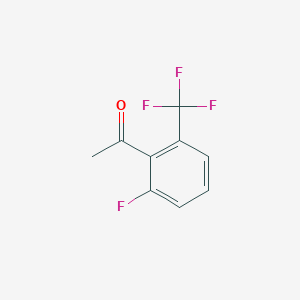
![1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B65823.png)
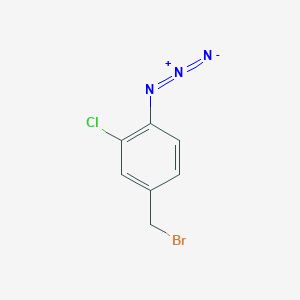
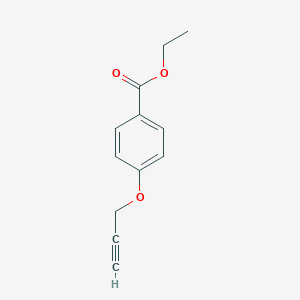
![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)
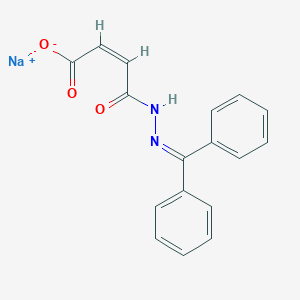
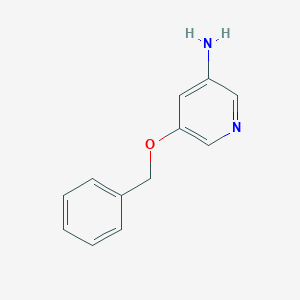
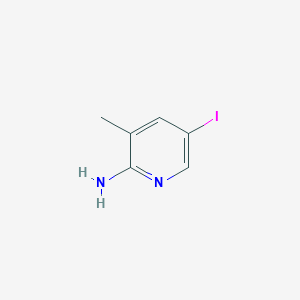
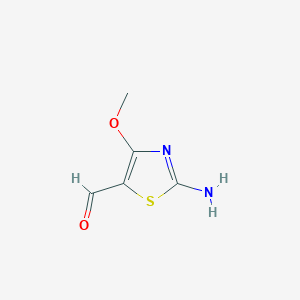
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B65840.png)
![methyl 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B65842.png)
